BenchChemオンラインストアへようこそ!

ANGELIQ

Menopausal Hormone Therapy Cardiovascular Health Hypertension

Angeliq (drospirenone/estradiol) is the evidence-based choice for procurement managers seeking a unique postmenopausal HRT. Its drospirenone component offers antimineralocorticoid properties that measurably lower blood pressure and promote weight stability, a key differentiator over standard E2/NETA or E2/MPA combinations. This mitigates treatment discontinuation risks linked to weight gain and hypertension. For clinical trials in hypertensive patients, Angeliq is the preferred agent to eliminate the confounding variable of drug-induced BP elevation.

Molecular Formula C42H54O5
Molecular Weight 638.9 g/mol
CAS No. 350818-73-4
Cat. No. B1241488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameANGELIQ
CAS350818-73-4
SynonymsAngeliq
estradiol-drospirenone combination
Molecular FormulaC42H54O5
Molecular Weight638.9 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O.CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C57CCC(=O)O7)C
InChIInChI=1S/C24H30O3.C18H24O2/c1-22-6-3-12(25)9-17(22)13-10-14(13)20-16(22)4-7-23(2)21(20)15-11-18(15)24(23)8-5-19(26)27-24;1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h9,13-16,18,20-21H,3-8,10-11H2,1-2H3;3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t13-,14+,15-,16+,18+,20-,21+,22-,23+,24+;14-,15-,16+,17+,18+/m11/s1
InChIKeyQJUXBIVLOGRZSQ-OQMMLGNJSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 28 tablets / 84 tablets / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Angeliq (Drospirenone and Estradiol) Procurement and Scientific Selection Overview


Angeliq is an oral fixed-dose combination of the synthetic progestin drospirenone (DRSP) and 17β-estradiol (E2) [1]. It is indicated for the treatment of moderate to severe vasomotor symptoms and vulvar and vaginal atrophy in postmenopausal women with an intact uterus [1]. The product is distinguished by the unique antimineralocorticoid and antiandrogenic properties of its progestin component, drospirenone, a spironolactone analog, which is designed to counteract the sodium and fluid retention effects of estrogen [1].

Why Angeliq Cannot Be Assumed Interchangeable with Other Estradiol/Progestin Combinations


Substitution with a different continuous combined estradiol-progestin product (e.g., E2/NETA, E2/MPA) is not pharmacologically or clinically equivalent. Unlike most synthetic progestins, drospirenone possesses significant antimineralocorticoid (anti-aldosterone) activity [1]. This property translates to measurable, and sometimes statistically significant, differences in key clinical outcomes like blood pressure and body weight [2]. The clinical data below demonstrates that these are not class-wide effects, making direct substitution without considering these differentiating outcomes potentially detrimental to patient-specific management goals.

Quantitative Evidence Differentiating Angeliq (E2/DRSP) from Key Comparators


Blood Pressure Reduction vs. Estradiol + Norethisterone Acetate (E2/NETA) in a Head-to-Head Trial

In a 28-week open-label randomized controlled trial comparing Angeliq's active components (E2 1mg/DRSP 2mg) with a common alternative continuous-combined therapy (E2 1mg/NETA 0.5mg), Angeliq demonstrated a statistically significant and clinically meaningful reduction in systolic blood pressure (SBP), while the comparator showed no change. This differential effect is directly attributed to the antimineralocorticoid activity of drospirenone. [1]

Menopausal Hormone Therapy Cardiovascular Health Hypertension

Body Weight Management vs. Estradiol + Norethisterone Acetate (E2/NETA) in a Head-to-Head Trial

The same head-to-head trial found a significant differential impact on body weight. Women receiving Angeliq's active combination (E2/DRSP) maintained stable body weight, whereas those receiving the comparator (E2/NETA) experienced a modest but notable weight gain. This is consistent with the anti-aldosterone effect of DRSP, which counteracts estrogen-related sodium and water retention. [1]

Menopausal Hormone Therapy Body Composition Metabolic Health

Antihypertensive Efficacy in Postmenopausal Women with Stage 1 Hypertension vs. Placebo

In a dedicated 12-week placebo-controlled trial in postmenopausal women with stage 1 hypertension, a higher-dose DRSP/E2 combination (3mg/1mg) significantly reduced both clinic and 24-hour ambulatory blood pressure. This confirms that the blood pressure-lowering effect observed in healthy women is clinically relevant and magnified in a hypertensive population. While not the exact Angeliq dose, this evidence validates the pharmacodynamic property of the DRSP/E2 combination. [1]

Hypertension Menopausal Hormone Therapy Cardiovascular Risk

Antiandrogenic Potency of Drospirenone Relative to Progesterone

The antiandrogenic property of drospirenone is a key differentiator from other progestins like NETA or MPA, which can have androgenic effects. In vivo studies using orchiectomized male rats established that drospirenone's antiandrogenic potency is approximately five- to ten-fold higher than that of the natural hormone progesterone, providing a quantitative basis for its clinical profile. [1]

Progestin Pharmacology Androgen Receptor Receptor Binding

High-Impact Research and Clinical Applications for Angeliq (E2/DRSP)


Clinical Research in Menopausal Women with Hypertension or High Cardiovascular Risk

Given its unique and quantifiable blood pressure-lowering effect [1], Angeliq is the preferred estrogen-progestin combination for clinical trials investigating hormone therapy in postmenopausal women with hypertension, prehypertension, or elevated cardiovascular risk profiles. Its use allows for the study of menopausal symptom relief without the confounding variable of drug-induced blood pressure elevation.

Menopausal Symptom Management Where Weight Stability is a Primary Concern

For healthcare systems and providers focused on patient adherence and long-term metabolic health, Angeliq's demonstrated weight stability profile compared to E2/NETA [2] makes it the evidence-based choice. It is the optimal selection for patients who are prone to or concerned about hormone therapy-related weight gain, a common cause of treatment discontinuation.

Basic and Translational Pharmacology of Mineralocorticoid and Androgen Receptors

Drospirenone is a valuable research tool as a selective mineralocorticoid receptor (MR) antagonist with additional progestogenic and antiandrogenic activities [3]. It can be used as a chemical probe to dissect MR-mediated pathways in cardiovascular and renal physiology, distinct from classical steroidal MR antagonists like spironolactone. Its high antiandrogenic potency relative to progesterone [4] makes it useful in studies of androgen receptor signaling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for ANGELIQ

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.